Retagliptin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

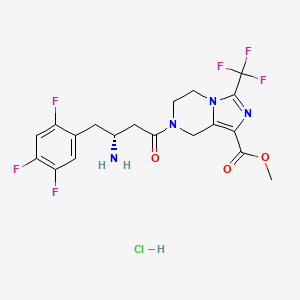

Structure

3D Structure of Parent

Properties

CAS No. |

1174038-86-8 |

|---|---|

Molecular Formula |

C19H19ClF6N4O3 |

Molecular Weight |

500.8 g/mol |

IUPAC Name |

methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H18F6N4O3.ClH/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;/h5,7,10H,2-4,6,8,26H2,1H3;1H/t10-;/m1./s1 |

InChI Key |

DIUZSRUIUOLMSO-HNCPQSOCSA-N |

Isomeric SMILES |

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl |

Canonical SMILES |

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Retagliptin Hydrochloride: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a significant therapeutic agent for the management of type 2 diabetes mellitus (T2DM). Developed by Jiangsu Hengrui Pharmaceuticals, it was approved in China in 2023, offering a new option for glycemic control. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic route of retagliptin hydrochloride. It includes a compilation of key quantitative data, detailed experimental protocols derived from public sources, and visualizations of the core biological and chemical processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes

Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. One of the key therapeutic strategies involves augmenting the incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. However, the therapeutic utility of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).

DPP-4 inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents that prolong the action of endogenous GLP-1 and GIP by preventing their degradation. This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels with a low risk of hypoglycemia. This compound is a member of this class, demonstrating efficacy and a favorable safety profile in clinical trials.

Discovery of Retagliptin

The discovery of retagliptin is rooted in the extensive research efforts to identify novel, potent, and selective DPP-4 inhibitors with optimal pharmacokinetic properties. While specific details of the initial lead discovery by Jiangsu Hengrui Pharmaceuticals are proprietary, the development of retagliptin likely followed a structured drug discovery paradigm.

Lead Identification and Optimization

The discovery process for DPP-4 inhibitors often involves high-throughput screening of compound libraries to identify initial hits. Subsequently, a medicinal chemistry program is initiated to optimize these hits into lead compounds and ultimately into a clinical candidate. The core scaffold of retagliptin, a substituted imidazo[1,5-a]pyrazine, is a key structural motif found in a number of DPP-4 inhibitors. The optimization process for retagliptin would have focused on modifying various substituents on this core to improve potency, selectivity over other proteases (e.g., DPP-8 and DPP-9), and pharmacokinetic parameters such as oral bioavailability and half-life. The trifluorophenyl and trifluoromethyl groups present in the final structure of retagliptin are common in modern drug design, often introduced to enhance binding affinity and metabolic stability.

Preclinical Pharmacology

Preclinical studies are crucial to characterize the pharmacological profile of a new drug candidate. For retagliptin, these studies would have assessed its in vitro inhibitory activity against the DPP-4 enzyme and its in vivo efficacy in animal models of T2DM.

Table 1: Preclinical Pharmacodynamic and Pharmacokinetic Parameters of Retagliptin

| Parameter | Species | Value | Reference |

| DPP-4 Inhibition (IC50) | In vitro | Data not publicly available | N/A |

| Oral Bioavailability | Rat | Data not publicly available | N/A |

| Half-life (t1/2) | Rat | Data not publicly available | N/A |

Note: Specific preclinical data for retagliptin is not extensively published in publicly accessible literature. The table reflects the type of data that would have been generated.

Mechanism of Action

Retagliptin exerts its therapeutic effect by competitively and selectively inhibiting the DPP-4 enzyme.[1][2] This inhibition prevents the breakdown of the incretin hormones GLP-1 and GIP.[1][2] The increased and prolonged activity of these hormones leads to several downstream effects that contribute to improved glycemic control:

-

Enhanced Glucose-Dependent Insulin Secretion: Active GLP-1 and GIP potentiate insulin release from pancreatic β-cells in the presence of elevated blood glucose levels.

-

Suppressed Glucagon Secretion: GLP-1 reduces the secretion of glucagon from pancreatic α-cells, which in turn decreases hepatic glucose production.

-

Delayed Gastric Emptying: GLP-1 slows the rate at which food leaves the stomach, leading to a more gradual absorption of glucose into the bloodstream.

-

Increased Satiety: GLP-1 acts on the central nervous system to promote a feeling of fullness, which can contribute to weight management.

The glucose-dependent nature of these actions means that the risk of hypoglycemia with retagliptin monotherapy is low.

Signaling Pathway

The mechanism of action of retagliptin is integrated into the incretin signaling pathway. The following diagram illustrates the key steps involved.

Synthesis of this compound

The chemical synthesis of retagliptin involves the construction of the core imidazo[1,5-a]pyrazine ring system and the subsequent coupling with the chiral β-amino acid side chain. While the specific process used by Jiangsu Hengrui Pharmaceuticals is proprietary, a likely synthetic route can be deduced from patent literature describing the synthesis of similar compounds. The following is a plausible, representative synthesis based on patent WO2011000322A1, which is assigned to Jiangsu Hengrui Medicine Co., Ltd. and covers imidazo[1,5-a]pyrazine derivatives as DPP-4 inhibitors.

General Synthetic Scheme

The synthesis can be conceptually divided into the preparation of two key intermediates: the imidazo[1,5-a]pyrazine core and the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative.

Experimental Protocol (Representative)

The following protocol is a representative example based on general procedures for the synthesis of similar DPP-4 inhibitors.

Step 1: Synthesis of the Imidazo[1,5-a]pyrazine Core

The synthesis of the trifluoromethyl-substituted imidazo[1,5-a]pyrazine core likely begins with commercially available pyrazine derivatives. A multi-step sequence involving cyclization and functional group manipulations would lead to the desired heterocyclic system.

Step 2: Synthesis of the Chiral β-Amino Acid Side Chain

The (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety is a key component for the biological activity. Its synthesis can be achieved through various asymmetric methods to ensure the correct stereochemistry. One common approach involves the asymmetric hydrogenation of a corresponding enamine or the use of a chiral auxiliary.

Step 3: Coupling of the Core and Side Chain

The imidazo[1,5-a]pyrazine core is coupled with the protected β-amino acid side chain using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Step 4: Deprotection and Salt Formation

Following the coupling reaction, any protecting groups on the amino functionality of the side chain are removed, typically under acidic conditions. The final step involves the formation of the hydrochloride salt by treating the free base of retagliptin with hydrochloric acid in a suitable solvent, such as isopropanol or ethyl acetate, to yield this compound as a crystalline solid.

Clinical Efficacy and Pharmacokinetics

Clinical trials have demonstrated the efficacy and safety of retagliptin in patients with T2DM.

Efficacy Data

Phase III clinical trials have shown that retagliptin significantly reduces HbA1c levels in patients with T2DM.

Table 2: Clinical Efficacy of Retagliptin (Phase III Data)

| Treatment Group | Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) | Placebo-Corrected Change in HbA1c (%) | Reference |

| Retagliptin 100 mg once daily (add-on to metformin) | ~8.0-8.5 | -1.13 | -0.82 | [3] |

| Retagliptin 50 mg twice daily + Metformin | ~8.0-8.5 | -1.18 | N/A | [4] |

Pharmacokinetic Data in Humans

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of retagliptin in humans.

Table 3: Human Pharmacokinetic Parameters of Retagliptin

| Parameter | Value | Condition | Reference |

| Tmax (h) | ~1.0-2.0 | Single dose | [5] |

| t1/2 (h) | ~16.2 | Single dose in healthy subjects | [5] |

| Cmax | Dose-dependent | Single dose | [5] |

| AUC | Dose-dependent | Single dose | [5] |

| Renal Clearance | Major route of elimination | Patients with varying renal function | [5] |

Conclusion

This compound is a valuable addition to the therapeutic armamentarium for type 2 diabetes. Its discovery and development underscore the success of targeting the DPP-4 enzyme to enhance the endogenous incretin system. The synthesis of retagliptin relies on established principles of medicinal chemistry and process development to produce a complex chiral molecule. The clinical data supports its use as an effective and well-tolerated oral antihyperglycemic agent. This technical guide provides a foundational understanding of the key aspects of retagliptin's discovery and synthesis, which can serve as a valuable resource for researchers and professionals in the field of drug development. Further research into the long-term outcomes and potential pleiotropic effects of retagliptin will continue to define its role in the management of T2DM.

References

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. researchgate.net [researchgate.net]

Retagliptin Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin hydrochloride is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Approved for the treatment of type 2 diabetes mellitus (T2DM), it represents a significant therapeutic option for glycemic control. This technical guide provides a comprehensive overview of the core mechanism of action of retagliptin, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4

The primary mechanism of action of retagliptin is its selective and competitive inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These incretin hormones are released from the gastrointestinal tract in response to food intake and are responsible for approximately 50-70% of postprandial insulin secretion.

By inhibiting DPP-4, retagliptin prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity.[1][2][3] This enhancement of the incretin effect leads to several downstream physiological responses that collectively contribute to improved glycemic control.

The Incretin Effect and its Potentiation by Retagliptin

The potentiation of the incretin effect by retagliptin manifests in two key glucose-dependent actions:

-

Stimulation of Insulin Secretion: Elevated levels of active GLP-1 and GIP act on their respective receptors on pancreatic β-cells to stimulate the synthesis and secretion of insulin in a glucose-dependent manner. This means that insulin release is augmented primarily when blood glucose levels are elevated, such as after a meal, which minimizes the risk of hypoglycemia.[1][3]

-

Suppression of Glucagon Secretion: Increased levels of active GLP-1 also act on pancreatic α-cells to suppress the secretion of glucagon, again in a glucose-dependent manner.[3] Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production. By suppressing inappropriate glucagon release, retagliptin contributes to the reduction of hyperglycemia, particularly in the postprandial state.

The glucose-dependent nature of these actions is a hallmark of the DPP-4 inhibitor class, providing a favorable safety profile with a low intrinsic risk of hypoglycemia.[1][3]

Signaling Pathway of Retagliptin's Action

The following diagram illustrates the signaling pathway through which retagliptin exerts its therapeutic effects.

Caption: Mechanism of action of this compound.

Preclinical Pharmacology

While specific preclinical data for retagliptin regarding IC50 and Ki values are not extensively published in publicly available literature, the general profile of a potent and selective DPP-4 inhibitor has been established.

In Vitro DPP-4 Inhibition

The potency of DPP-4 inhibitors is typically determined by in vitro enzymatic assays that measure the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50% (IC50).

Table 1: In Vitro DPP-4 Inhibition Data (Illustrative for DPP-4 Inhibitors)

| Parameter | Value | Description |

|---|---|---|

| IC50 | Low nanomolar range | Indicates high potency for DPP-4 inhibition. |

| Ki | Low nanomolar range | Reflects a high binding affinity to the DPP-4 enzyme. |

| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme, competing with the natural substrates (GLP-1 and GIP). |

Selectivity Profile

A crucial aspect of the safety profile of a DPP-4 inhibitor is its selectivity for DPP-4 over other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with toxicities in preclinical studies. Retagliptin is characterized as a selective DPP-4 inhibitor, implying a significantly lower affinity for DPP-8 and DPP-9.

Table 2: Selectivity Profile of Retagliptin (Qualitative)

| Enzyme | Selectivity | Implication |

|---|---|---|

| DPP-4 | High | Therapeutic target for glycemic control. |

| DPP-8 | Low | Reduced risk of associated toxicities. |

| DPP-9 | Low | Reduced risk of associated toxicities. |

In Vivo Efficacy in Animal Models

Preclinical studies in animal models of T2DM are essential to establish the in vivo efficacy of a DPP-4 inhibitor. These studies typically involve oral administration of the compound and subsequent measurement of its effects on glucose tolerance and incretin hormone levels.

Clinical Efficacy

Clinical trials have demonstrated the efficacy and safety of retagliptin in patients with T2DM. A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial evaluated the efficacy of retagliptin as an add-on therapy to metformin in Chinese patients with inadequately controlled T2DM.

Table 3: Key Efficacy Endpoints from a Phase 3 Clinical Trial of Retagliptin (100 mg once daily) as Add-on to Metformin at Week 16

| Endpoint | Retagliptin 100 mg QD (n=87) | Placebo (n=87) |

|---|---|---|

| Change in HbA1c from Baseline (%) | -0.82 (95% CI: -1.05 to -0.58) | - |

| Patients Achieving HbA1c < 7.0% (%) | 26.4 | 4.6 |

| Patients Achieving HbA1c < 6.5% (%) | 11.5 | 0 |

Data from a 16-week, randomized, double-blind, placebo-controlled period.[4]

These results demonstrate that retagliptin significantly improves glycemic control when added to metformin therapy.[4] The treatment was also generally well tolerated.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the characterization of DPP-4 inhibitors like retagliptin.

In Vitro DPP-4 Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of DPP-4.

Caption: Workflow for an in vitro DPP-4 inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), and a suitable assay buffer are prepared. Serial dilutions of the test compound (retagliptin) are made.

-

Reaction: The DPP-4 enzyme and the test compound are pre-incubated in a 96-well plate. The reaction is initiated by the addition of the fluorogenic substrate.

-

Detection: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Animal Models

This in vivo assay evaluates the effect of a compound on glucose disposal after an oral glucose challenge.

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Methodology:

-

Acclimatization and Fasting: Animals (e.g., mice or rats) are acclimatized and then fasted overnight to ensure a stable baseline glucose level.

-

Dosing: The test compound (retagliptin) or vehicle is administered orally at a predetermined dose.

-

Glucose Challenge: After a specific absorption period, a concentrated glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points before and after the glucose challenge.

-

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

-

Data Analysis: The blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess the overall glucose excursion. A reduction in the AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

This compound effectively improves glycemic control in patients with type 2 diabetes mellitus through its well-defined mechanism of action as a selective and competitive inhibitor of the DPP-4 enzyme. By potentiating the endogenous incretin system, retagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release. This mechanism, supported by clinical efficacy data, establishes retagliptin as a valuable therapeutic agent in the management of T2DM. Further research into its long-term effects and potential pleiotropic benefits will continue to refine its role in clinical practice.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Retagliptin Phosphate used for? [synapse.patsnap.com]

- 3. What is the mechanism of Retagliptin Phosphate? [synapse.patsnap.com]

- 4. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Retagliptin Hydrochloride's Engagement with DPP-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin hydrochloride is a potent, orally active, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[1][2] As a member of the gliptin class of antidiabetic agents, this compound is indicated for the treatment of type 2 diabetes mellitus.[3] Its therapeutic effect is achieved by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides an in-depth technical examination of the binding affinity and mechanism of action of this compound with its target, the DPP-4 enzyme.

Mechanism of Action: Enhancing Incretin Signaling

The primary pharmacological action of this compound is the competitive and reversible inhibition of the DPP-4 enzyme.[4] DPP-4 is a serine protease that selectively cleaves dipeptides from the N-terminus of proteins, and it is the primary enzyme responsible for the rapid inactivation of incretin hormones.

By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[4] This enhancement of the incretin effect leads to several downstream physiological responses that contribute to improved glycemic control:

-

Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.

-

Suppression of Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state. This reduces hepatic glucose production.

-

Delayed Gastric Emptying: GLP-1 is also known to slow the rate of gastric emptying, which helps to reduce postprandial glucose excursions.

The following diagram illustrates the signaling pathway affected by this compound:

Binding Affinity of DPP-4 Inhibitors

While specific quantitative binding affinity data for this compound (e.g., IC50 or Ki values) are not publicly available in peer-reviewed literature at the time of this writing, a comparative analysis with other well-characterized DPP-4 inhibitors can provide valuable context for its potential potency. The following table summarizes the inhibitory potency (IC50) of several established DPP-4 inhibitors against human DPP-4.

| DPP-4 Inhibitor | IC50 (nmol/L) for Human DPP-4 |

| Linagliptin | 0.14 |

| Saxagliptin | 0.4 |

| Alogliptin | <10 |

| Sitagliptin | 19 |

| Vildagliptin | 34 |

Note: Data for comparative DPP-4 inhibitors is sourced from publicly available scientific literature. The absence of data for this compound indicates a lack of publicly available information.

Experimental Protocols for DPP-4 Inhibition Assay

The determination of the inhibitory activity of compounds like this compound against DPP-4 is typically conducted using in vitro enzymatic assays. A common method involves a fluorescence-based assay.

Principle

The assay measures the activity of DPP-4 by monitoring the cleavage of a synthetic fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC). When the substrate is cleaved by DPP-4, the free AMC is released, which produces a fluorescent signal. The presence of a DPP-4 inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescent signal. The potency of the inhibitor is determined by measuring the concentration required to inhibit DPP-4 activity by 50% (IC50).

Materials and Reagents

-

Recombinant human DPP-4 enzyme

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

-

Test compound (this compound) and reference inhibitors

-

96-well black microplates

-

Fluorescence microplate reader

General Procedure

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to create a range of concentrations for testing.

-

Enzyme and Inhibitor Incubation: A fixed concentration of recombinant human DPP-4 enzyme is pre-incubated with the various concentrations of this compound in the wells of a 96-well plate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase over time. The percentage of inhibition for each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

The following diagram outlines a typical workflow for a DPP-4 inhibition assay:

Conclusion

This compound is a selective and competitive inhibitor of the DPP-4 enzyme, functioning through the established mechanism of the gliptin class to enhance the incretin signaling pathway. This action leads to improved glycemic control in patients with type 2 diabetes. While specific public data on its binding affinity in terms of IC50 or Ki values are not available, the established protocols for DPP-4 inhibition assays provide a clear framework for the characterization of its potency. Further publication of quantitative pharmacological data will be beneficial for a more detailed comparative assessment of this compound within the landscape of DPP-4 inhibitors.

References

The Structure-Activity Relationship of Retagliptin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Retagliptin hydrochloride, drawing upon available data from preclinical and clinical studies. The document elucidates the molecular interactions governing its inhibitory activity, details relevant experimental protocols for its evaluation, and presents a comprehensive overview of its pharmacokinetic and pharmacodynamic profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel DPP-4 inhibitors.

Introduction

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[1][3] this compound is a competitive and selective DPP-4 inhibitor that has demonstrated clinical efficacy and a favorable safety profile in the treatment of type 2 diabetes.[4][5] Understanding the structure-activity relationship of Retagliptin is paramount for the rational design of next-generation DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Mechanism of Action and Core Structure

Retagliptin, like other "gliptins," exerts its therapeutic effect by binding to the active site of the DPP-4 enzyme, thereby preventing the degradation of incretin hormones.[3][6] The core chemical structure of Retagliptin features a β-amino acid moiety, a common feature among many DPP-4 inhibitors, which mimics the dipeptide substrate of the enzyme.[7] The key structural components of this compound are a trifluorophenyl group, a β-amino group, and a fused heterocyclic scaffold.

The IUPAC name for Retagliptin is methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate.

Structure-Activity Relationship of DPP-4 Inhibitors (General Context)

The binding of DPP-4 inhibitors to the active site of the enzyme is governed by a series of specific molecular interactions. The active site of DPP-4 can be broadly divided into several subsites, including the S1, S2, and S2' pockets, which accommodate different parts of the inhibitor molecule.[8]

-

S1 Pocket: This subsite is a hydrophobic pocket that typically accommodates a proline or alanine-like moiety of the substrate. For many DPP-4 inhibitors, a key interaction in this pocket is a hydrogen bond with the side chain of Tyr662.

-

S2 Pocket: This is a larger, more extended pocket that can accommodate a variety of functional groups. Interactions in this pocket contribute significantly to the potency and selectivity of the inhibitor.

-

S2' Pocket: This subsite is located adjacent to the S1 pocket and can be occupied by larger substituents on the inhibitor, often leading to enhanced potency.

While specific SAR data for a series of Retagliptin analogs is not extensively available in the public domain, the general principles of DPP-4 inhibitor binding can be applied to understand its activity. The trifluorophenyl group of Retagliptin likely occupies the S1 pocket, forming favorable hydrophobic interactions. The β-amino group is crucial for interacting with the catalytic triad (Ser630, Asp708, and His740) or surrounding residues in the active site. The fused heterocyclic scaffold likely extends into the S2 and/or S2' pockets, contributing to the overall binding affinity and selectivity.

Quantitative Data

While a comprehensive set of quantitative SAR data for a series of Retagliptin analogs is not publicly available, the following table summarizes the reported pharmacokinetic parameters for Retagliptin from a study in patients with varying degrees of renal function.

| Parameter | Normal Renal Function | Mild Renal Dysfunction | Moderate Renal Dysfunction | Severe Renal Dysfunction | End-Stage Renal Disease (ESRD) |

| Cmax (ng/mL) | - | - | - | - | - |

| Tmax (h) | 1.75 ± 1.21 | 1.07 ± 0.35 | 1.50 ± 0.89 | 1.67 ± 2.16 | 2.42 ± 2.15 |

| CL/F (L/h) | 30.50 ± 10.70 | 23.50 ± 6.01 | 12.90 ± 4.34 | 6.70 ± 1.55 | 3.10 ± 0.48 |

| AUC of SP2086 (relative to normal) | 1 | - | 1.44x | 2.20x | 2.83x |

| AUC of SP2086 acid (relative to normal) | 1 | - | 2.32x | 4.39x | 9.28x |

| Data from Hu et al., 2018[9][10][11] |

Experimental Protocols

The evaluation of the inhibitory activity and selectivity of DPP-4 inhibitors like this compound involves a series of standardized in vitro assays.

DPP-4 Inhibition Assay (Fluorometric)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-4.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the fluorescent product, 7-amido-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the enzyme activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced.[1][2]

General Protocol:

-

Reagents and Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.0)

-

Test compound (this compound) at various concentrations

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

-

Add a fixed amount of DPP-4 enzyme to each well of the microplate.

-

Add the diluted test compounds or reference inhibitor to the respective wells. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Selectivity Profiling

To assess the selectivity of Retagliptin, its inhibitory activity is tested against other related proteases, such as Fibroblast Activation Protein (FAP), DPP8, and DPP9.[4][11][12] The experimental protocol is similar to the DPP-4 inhibition assay, but with the respective proteases and their specific substrates. High selectivity for DPP-4 over other proteases is a desirable characteristic to minimize off-target effects.

Radioligand Binding Assay

This assay can be used to determine the binding affinity (Ki) of a compound to the DPP-4 enzyme.

Principle: A radiolabeled ligand with known high affinity for DPP-4 is incubated with a source of the enzyme (e.g., cell membranes expressing DPP-4). The binding of the radioligand is then competed with increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined, from which the Ki value can be calculated using the Cheng-Prusoff equation.[3]

General Protocol:

-

Reagents and Materials:

-

Membrane preparation containing DPP-4

-

Radiolabeled ligand (e.g., [3H]-Sitagliptin)

-

Test compound (this compound) at various concentrations

-

Binding buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound and subsequently calculate the Ki value.

-

Visualizations

Signaling Pathway of DPP-4 Inhibition

Caption: Mechanism of action of Retagliptin via DPP-4 inhibition.

Experimental Workflow for DPP-4 Inhibition Assay

Caption: Workflow for a fluorometric DPP-4 inhibition assay.

Conclusion

This compound is a potent and selective DPP-4 inhibitor with a well-defined mechanism of action. While specific, publicly available quantitative SAR data for a broad series of Retagliptin analogs is limited, the structural features of the molecule are consistent with the known binding modes of other potent DPP-4 inhibitors. The β-amino acid core, the trifluorophenyl group, and the fused heterocyclic system are all critical components contributing to its high affinity and selectivity for the DPP-4 enzyme. The provided experimental protocols offer a standardized framework for the in vitro characterization of Retagliptin and novel analogs, facilitating further research and development in this important class of antidiabetic agents. Future studies detailing the synthesis and biological evaluation of a wider range of Retagliptin analogs would provide a more granular understanding of its structure-activity relationship and guide the design of even more effective therapies for type 2 diabetes.

References

- 1. content.abcam.com [content.abcam.com]

- 2. assaygenie.com [assaygenie.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 [hero.epa.gov]

- 5. oatext.com [oatext.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Novel preparation process of linagliptin - Eureka | Patsnap [eureka.patsnap.com]

- 8. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]

- 11. Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vildagliptin-Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9-Specific Lead - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Target Engagement of Retagliptin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin hydrochloride, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has been approved for the treatment of type 2 diabetes mellitus (T2DM) in China.[1] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., this compound improves glycemic control by preventing the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This guide provides a comprehensive overview of the in vivo target engagement of this compound, detailing its mechanism of action, available pharmacokinetic and pharmacodynamic data, and inferred experimental protocols for assessing target engagement based on established methodologies for the DPP-4 inhibitor class.

Core Mechanism of Action

This compound exerts its therapeutic effect by competitively and selectively inhibiting the DPP-4 enzyme.[3] DPP-4 is responsible for the rapid inactivation of incretin hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-4, retagliptin increases the circulating levels of active GLP-1 and GIP, leading to several downstream effects that lower blood glucose levels.[3][4]

Signaling Pathway of Retagliptin's Action

Caption: Signaling pathway of this compound.

In Vivo Target Engagement Assessment

Direct quantitative data on the in vivo target engagement of retagliptin, such as the percentage of DPP-4 occupancy at various doses, is not extensively available in the public domain. However, the principles of assessing target engagement for DPP-4 inhibitors are well-established. This typically involves preclinical studies in animal models and early-phase clinical trials in humans to measure the inhibition of plasma DPP-4 activity.

Experimental Protocols for Target Engagement

The following are detailed, inferred methodologies for key experiments that are likely to have been conducted to assess the in vivo target engagement of this compound, based on standard practices for this drug class.

1. Preclinical Assessment of DPP-4 Inhibition in Animal Models (e.g., Rodents)

-

Objective: To determine the dose-dependent inhibition of plasma DPP-4 activity by retagliptin and to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship.

-

Methodology:

-

Animal Model: Male Zucker diabetic fatty (ZDF) rats or other relevant rodent models of T2DM.

-

Drug Administration: Single oral doses of this compound at various concentrations (e.g., 1, 3, 10, 30 mg/kg) or vehicle control are administered by oral gavage.

-

Blood Sampling: Blood samples are collected via tail vein or other appropriate methods at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Blood samples are collected in EDTA-containing tubes and centrifuged to separate plasma.

-

DPP-4 Activity Assay: Plasma DPP-4 activity is measured using a fluorometric or colorimetric assay. A common method involves the use of a synthetic DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The cleavage of this substrate by DPP-4 releases a fluorescent product (AMC), and the rate of its formation is proportional to the enzyme activity.

-

Data Analysis: The percentage of DPP-4 inhibition at each time point and for each dose is calculated relative to the vehicle-treated control group. The PK parameters (e.g., Cmax, Tmax, AUC) of retagliptin are determined from plasma drug concentrations measured by LC-MS/MS. The relationship between drug concentration and DPP-4 inhibition is then modeled.

-

2. Phase I Clinical Trial Assessment of DPP-4 Inhibition in Healthy Volunteers and T2DM Patients

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics (including DPP-4 inhibition) of single and multiple ascending doses of retagliptin in humans.

-

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

-

Participants: Healthy volunteers and/or patients with T2DM.

-

Dosing: Participants receive single oral doses of this compound or placebo in ascending dose cohorts. Following the single-dose phase, a multiple-dose phase is conducted where participants receive daily doses for a specified period (e.g., 7-14 days).

-

Blood Sampling: Serial blood samples are collected at predefined time points after dosing to assess both drug concentration and plasma DPP-4 activity.

-

DPP-4 Activity Assay: Similar to the preclinical assessment, plasma DPP-4 activity is measured using a validated enzymatic assay (e.g., Gly-Pro-AMC based).

-

Data Analysis: The extent and duration of DPP-4 inhibition are determined for each dose level. PK/PD modeling is used to characterize the dose-response relationship and to inform dose selection for subsequent Phase II/III trials.

-

Experimental Workflow for In Vivo DPP-4 Inhibition Assessment

Caption: Workflow for assessing in vivo DPP-4 inhibition.

Quantitative Data

While specific in vivo target engagement data for retagliptin is not publicly available, pharmacokinetic and clinical efficacy data provide indirect evidence of its in vivo activity.

Pharmacokinetic Parameters of Retagliptin (SP2086) in Patients with Varying Renal Function

The following table summarizes the pharmacokinetic parameters of retagliptin (SP2086) after a single 50 mg oral dose in subjects with normal and impaired renal function.[5]

| Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment | Severe Renal Impairment |

| Cmax (ng/mL) | 185.3 ± 46.1 | 215.1 ± 42.5 | 266.1 ± 72.3 | 407.2 ± 123.5 |

| Tmax (hr) | 1.0 (0.5-2.0) | 1.0 (0.5-2.0) | 1.0 (0.5-3.0) | 1.5 (0.5-4.0) |

| AUC0-t (ng·h/mL) | 1083.6 ± 223.4 | 1289.2 ± 264.8 | 1864.5 ± 543.7 | 2889.1 ± 876.4 |

| t1/2 (hr) | 9.8 ± 1.5 | 10.5 ± 1.8 | 12.3 ± 2.1 | 15.6 ± 3.4 |

Data presented as mean ± SD or median (range).

Clinical Efficacy of Retagliptin in Phase 3 Trials

The following tables summarize the efficacy of retagliptin as an add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin.[4]

Change in Glycemic Parameters at Week 16

| Parameter | Retagliptin 100 mg QD + Metformin (n=87) | Placebo + Metformin (n=87) |

| Change in HbA1c (%) | -0.82 | +0.06 |

| Change in Fasting Plasma Glucose (mmol/L) | -1.1 | +0.4 |

| Change in 2-h Postprandial Glucose (mmol/L) | -2.7 | +0.5 |

Proportion of Patients Achieving Glycemic Targets at Week 16

| Glycemic Target | Retagliptin 100 mg QD + Metformin (%) | Placebo + Metformin (%) |

| HbA1c < 7.0% | 26.4 | 4.6 |

| HbA1c < 6.5% | 11.5 | 0 |

Logical Relationship between Target Engagement and Clinical Efficacy

The successful clinical outcomes observed with retagliptin are logically dependent on its ability to engage and inhibit its target, DPP-4, in vivo.

Caption: Logical flow from target engagement to efficacy.

Conclusion

This compound is an effective DPP-4 inhibitor for the treatment of type 2 diabetes. While direct quantitative in vivo target engagement data is not widely published, the well-understood mechanism of action for this drug class, coupled with the robust clinical efficacy and pharmacokinetic data available for retagliptin, provides strong evidence of its ability to engage and inhibit DPP-4 in a clinically meaningful way. The experimental protocols outlined in this guide represent the standard methodologies used to confirm such target engagement, and it can be inferred that similar studies were conducted during the development of retagliptin. Future publications of preclinical and early-phase clinical data would provide a more complete picture of the in vivo target engagement profile of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Phosphate Retagliptin Tabletin in Patients with Renal Dysfunction [ykxb.scu.edu.cn]

Retagliptin Hydrochloride: A Technical Guide for Type 2 Diabetes Mellitus Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the oral therapeutic landscape for type 2 diabetes mellitus (T2DM). Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., this agent enhances glycemic control through the incretin pathway. This technical guide provides an in-depth overview of retagliptin hydrochloride, consolidating available preclinical and clinical data, outlining detailed experimental protocols for its evaluation, and visualizing key pathways and processes. It is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of T2DM and DPP-4 inhibition.

Introduction

Type 2 diabetes mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin system, involving hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), is a crucial regulator of glucose homeostasis. These hormones are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 prolongs the action of endogenous incretins, thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, and ultimately lowering blood glucose levels.

Retagliptin (also known as SP2086) is an orally active, competitive, and selective inhibitor of the DPP-4 enzyme.[1] It has been approved in China for the treatment of T2DM, both as a monotherapy and in combination with other antihyperglycemic agents like metformin.[2] This document synthesizes the available technical information on retagliptin to support ongoing research and development in the field.

Mechanism of Action

Retagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones.[3] By preventing the breakdown of GLP-1 and GIP, retagliptin increases their circulating concentrations and prolongs their bioactivity.[1][3] This enhancement of the incretin effect leads to several downstream physiological responses that contribute to improved glycemic control.[3]

The primary actions resulting from DPP-4 inhibition by retagliptin include:

-

Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin release from pancreatic β-cells in response to elevated blood glucose levels.[3]

-

Suppression of Glucagon Secretion: Enhanced GLP-1 activity also leads to the suppression of glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[3]

These actions collectively result in lower fasting and postprandial glucose levels with a low intrinsic risk of hypoglycemia, as the mechanism is glucose-dependent.[4]

Signaling Pathway

The signaling pathway initiated by DPP-4 inhibition is visualized below.

Preclinical and Clinical Data

Preclinical Data: In Vitro Potency

While specific IC50 and Ki values for retagliptin are not widely available in peer-reviewed literature, it is characterized as a potent and selective DPP-4 inhibitor.[1][5][6] For context, the inhibitory potencies of other well-established DPP-4 inhibitors are provided in the table below.

| Compound | IC50 (nM) | Ki (nM) | Reference(s) |

| Sitagliptin | 18.0 - 19.0 | - | [7][8] |

| Vildagliptin | 34.0 - 62.0 | 3.0 - 4.0 | [7][8] |

| Saxagliptin | 50.0 | 1.3 | [7][9] |

| Alogliptin | 24.0 | - | [7] |

| Linagliptin | - | 1.0 | [7] |

| Table 1: In Vitro Inhibitory Potency of Selected DPP-4 Inhibitors. Data presented are representative values from cited literature. Assay conditions may vary between sources. |

Pharmacokinetic Profile

A study in healthy subjects investigated the pharmacokinetic interaction between retagliptin (100 mg) and metformin (1500 mg).[10] The key pharmacokinetic parameters for retagliptin when administered alone and in combination are summarized below.

| Parameter | Retagliptin (100 mg) Alone | Retagliptin (100 mg) + Metformin (1500 mg) |

| Cmax (ng/mL) | Value not specified | 25.88% higher than alone |

| AUCinf (ng·h/mL) | Value not specified | 16.49% higher than alone |

| Table 2: Pharmacokinetic Parameters of Retagliptin in Healthy Subjects.[10] The study concluded that the combination did not result in clinically significant alterations in the pharmacokinetics of either drug. |

A separate study evaluated the pharmacokinetics of a single 50 mg dose of retagliptin phosphate in patients with varying degrees of renal function. The results showed that as renal function declined, the exposure to retagliptin (AUC) increased, suggesting a need for dose adjustments in this population.

Clinical Efficacy and Safety

Multiple Phase 3 clinical trials have demonstrated the efficacy and safety of retagliptin in patients with T2DM.

A multicenter, randomized, double-blind, placebo-controlled trial evaluated retagliptin 100 mg once daily as an add-on therapy to metformin in Chinese patients with inadequately controlled T2DM.

| Endpoint (at Week 16) | Retagliptin 100 mg + Metformin (n=87) | Placebo + Metformin (n=87) | P-value |

| Change in HbA1c from Baseline (%) | -0.82 (placebo-adjusted) | - | < 0.0001 |

| Patients Achieving HbA1c < 7.0% | 26.4% | 4.6% | < 0.0001 |

| Patients Achieving HbA1c < 6.5% | 11.5% | 0% | 0.0016 |

| Table 3: Efficacy of Retagliptin as Add-on Therapy to Metformin at 16 Weeks. |

The study concluded that retagliptin 100 mg once daily was effective in improving glycemic control and was generally well-tolerated. The incidence of adverse events was similar between the retagliptin and placebo groups, with no severe hypoglycemia reported.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of retagliptin and other DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against the DPP-4 enzyme.

Principle: The assay quantifies DPP-4 activity using a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC). Cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule, which can be measured. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Test compound (Retagliptin) and positive control (e.g., Sitagliptin)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well black, opaque-bottom microplates

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

-

Incubator (37°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and positive control in DMSO. Create a serial dilution of the compounds in assay buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

-

Assay Plate Setup:

-

Sample Wells: Add 30 µL of assay buffer, 10 µL of diluted test compound, and 10 µL of DPP-4 enzyme solution.

-

Positive Control Wells: Add 30 µL of assay buffer, 10 µL of diluted positive control, and 10 µL of DPP-4 enzyme solution.

-

100% Activity Wells (No Inhibitor): Add 30 µL of assay buffer, 10 µL of DMSO/buffer (vehicle), and 10 µL of DPP-4 enzyme solution.

-

Background Wells (No Enzyme): Add 40 µL of assay buffer and 10 µL of DMSO/buffer (vehicle).

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction.

-

Incubation: Cover the plate and incubate at 37°C for 30 minutes.

-

Fluorescence Measurement: Read the fluorescence of the plate using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Sample Reading / 100% Activity Reading)] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

-

Bioanalytical Method for Quantification in Human Plasma (LC-MS/MS)

This protocol outlines a general approach for the sensitive and simultaneous quantification of retagliptin and its metabolites in biological matrices, based on established methods for similar small molecules.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate the analytes from matrix components and quantify them with high sensitivity and specificity. A stable isotope-labeled internal standard is typically used to ensure accuracy and precision.

Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Analytical column (e.g., C18 reverse-phase)

-

Mobile phases (e.g., Acetonitrile, Methanol, Water with modifiers like formic acid or ammonium acetate)

-

Retagliptin and metabolite analytical standards

-

Internal Standard (IS) (e.g., stable isotope-labeled retagliptin)

-

Human plasma (with anticoagulant)

-

Protein precipitation solvent (e.g., Acetonitrile) or Liquid-Liquid Extraction (LLE) solvent (e.g., Methyl tert-butyl ether)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

-

Add the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample onto the C18 column. Use a gradient elution with the mobile phases to achieve chromatographic separation of retagliptin, its metabolites, and the internal standard from endogenous plasma components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes. Specific precursor-to-product ion transitions for retagliptin, its metabolite, and the IS must be optimized.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Use a weighted linear regression model to fit the calibration curve.

-

Determine the concentration of retagliptin and its metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Drug Development and Clinical Trial Workflow

The development of a novel DPP-4 inhibitor like retagliptin follows a structured, multi-phase process from initial discovery to market approval.

Conclusion

This compound is a valuable addition to the therapeutic armamentarium for type 2 diabetes mellitus. Its mechanism as a selective DPP-4 inhibitor offers effective glycemic control with a favorable safety profile, particularly a low risk of hypoglycemia. The data summarized in this guide underscore its clinical utility, and the detailed protocols provide a framework for its continued investigation. As research into T2DM progresses, a thorough understanding of agents like retagliptin is essential for the scientific and drug development communities to innovate and improve patient outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amanote [app.amanote.com]

- 10. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Cell-Based Assays for Retagliptin Hydrochloride Activity

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Quantification of Retagliptin Hydrochloride in Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Retagliptin hydrochloride in human plasma. Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The protocols outlined below are based on established methodologies for similar analytes and are intended to serve as a comprehensive guide for bioanalytical method development and validation. While specific mass spectrometric parameters for Retagliptin are not publicly available, this guide provides a robust starting point for their determination.

Introduction

The accurate quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This application note describes a bioanalytical method for the determination of Retagliptin in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity. The described method utilizes a protein precipitation-based sample preparation, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (IS) (e.g., Retagliptin-d4) or a structurally similar compound

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Ultrapure water

Stock and Working Solutions Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the Retagliptin and internal standard stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of plasma.

-

Add 50 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Note: The following conditions are suggested starting points and require optimization.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from 5% to 95% B over 3 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for the specific instrument.

-

MRM Transitions:

-

Retagliptin: To be determined experimentally. The precursor ion (Q1) will be the [M+H]+ of Retagliptin. The product ion (Q3) will be a stable fragment ion.

-

Internal Standard: To be determined based on the selected IS.

-

-

Collision Energy (CE) and Declustering Potential (DP): Optimize for each transition to achieve maximum signal intensity.

-

Method Validation

The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should include the following parameters:

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Retagliptin and the IS.

-

Linearity and Range: A calibration curve with at least six non-zero concentrations should be prepared and analyzed. The linear range for Retagliptin in plasma is expected to be from 0.1 ng/mL to 200 ng/mL. The correlation coefficient (r²) should be >0.99.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision (%CV) should not exceed 15%, and the accuracy (%RE) should be within ±15%. For the Lower Limit of Quantification (LLOQ), these values should be within 20%.

-

Recovery: The extraction recovery of Retagliptin and the IS should be consistent and reproducible.

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

-

Stability: The stability of Retagliptin in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Data Presentation

Table 1: Optimized Mass Spectrometric Parameters (Hypothetical)

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (V) | Collision Energy (eV) |

| Retagliptin | To be determined | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined | To be determined |

Table 2: Summary of Method Validation Parameters (Based on Typical Acceptance Criteria)

| Validation Parameter | Concentration Level | Acceptance Criteria |

| Linearity | 0.1 - 200 ng/mL | r² > 0.99 |

| Intra-day Precision (%CV) | LLOQ (0.1 ng/mL) | ≤ 20% |

| LQC, MQC, HQC | ≤ 15% | |

| Inter-day Precision (%CV) | LLOQ (0.1 ng/mL) | ≤ 20% |

| LQC, MQC, HQC | ≤ 15% | |

| Intra-day Accuracy (%RE) | LLOQ (0.1 ng/mL) | ± 20% |

| LQC, MQC, HQC | ± 15% | |

| Inter-day Accuracy (%RE) | LLOQ (0.1 ng/mL) | ± 20% |

| LQC, MQC, HQC | ± 15% | |

| Recovery | LQC, MQC, HQC | Consistent and reproducible |

| Matrix Effect | LQC, HQC | CV ≤ 15% |

| Stability | ||

| Freeze-Thaw (3 cycles) | LQC, HQC | ± 15% from nominal |

| Short-Term (24h, RT) | LQC, HQC | ± 15% from nominal |

| Long-Term (30 days, -80°C) | LQC, HQC | ± 15% from nominal |

Visualizations

Caption: Experimental workflow for Retagliptin quantification in plasma.

Caption: Logical relationship of bioanalytical method validation experiments.

Application Notes and Protocols for Preclinical Studies of Retagliptin Hydrochloride in Animal Models of Type 2 Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Approved in China for the treatment of type 2 diabetes (T2D), it functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control. Preclinical evaluation of Retagliptin hydrochloride in relevant animal models is a critical step in understanding its efficacy, mechanism of action, and safety profile.

These application notes provide an overview of suitable animal models and detailed protocols for studying the therapeutic effects of this compound in the context of type 2 diabetes research.

Mechanism of Action: DPP-4 Inhibition

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones. By prolonging the activity of GLP-1 and GIP, Retagliptin enhances their physiological effects on glucose homeostasis.

Recommended Animal Models of Type 2 Diabetes

The selection of an appropriate animal model is crucial for the translational value of preclinical findings. Both genetic and induced models of T2D are widely used in research.

1. Genetic Models:

-

Zucker Diabetic Fatty (ZDF) Rat: This model exhibits obesity, insulin resistance, hyperlipidemia, and progressive β-cell failure, closely mimicking the pathophysiology of human T2D.[2][3] ZDF rats are valuable for studying the long-term effects of anti-diabetic agents on glycemic control and complications.

-

db/db Mouse: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[4][5][6] The db/db mouse is a well-established model for investigating the effects of drugs on metabolic parameters and end-organ damage.[7]

2. Induced Models:

-

High-Fat Diet (HFD) and Low-Dose Streptozotocin (STZ) Model: This model combines diet-induced insulin resistance with β-cell dysfunction caused by a low dose of STZ.[8][9][10][11][12] It is a versatile model that allows for the investigation of therapeutic interventions at different stages of T2D progression. The combination of an HFD and STZ in rats or mice is a commonly used approach to induce a diabetic state that resembles human T2D.[12]

Experimental Protocols

Due to the limited availability of specific preclinical protocols for this compound, the following protocols are adapted from studies on other selective DPP-4 inhibitors, such as sitagliptin, in established T2D animal models. These should serve as a robust starting point for study design.

Protocol 1: Efficacy Study in ZDF Rats

Objective: To evaluate the chronic effects of this compound on glycemic control, lipid profile, and pancreatic β-cell function in ZDF rats.

Materials:

-

Male Zucker Diabetic Fatty (fa/fa) rats and lean littermate controls (+/+)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard laboratory chow

-

Glucometer and test strips

-

ELISA kits for insulin, GLP-1, and other relevant hormones

-

Equipment for blood collection and processing

Procedure:

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.

-

Grouping: At an appropriate age (e.g., 12-14 weeks), randomly assign ZDF (fa/fa) rats to two groups: Vehicle control and this compound treatment. A group of lean (+/+) rats will serve as a non-diabetic control.

-

Dosing: Administer this compound or vehicle daily via oral gavage. A representative dose for a DPP-4 inhibitor like sitagliptin is 10 mg/kg body weight.[2] The optimal dose for Retagliptin should be determined in preliminary dose-ranging studies.

-

Treatment Duration: Treat the animals for a period of 6-8 weeks.

-

Monitoring:

-

Monitor body weight and food/water intake weekly.

-

Measure fasting blood glucose levels weekly from tail vein blood.

-

-

Endpoint Analysis: At the end of the treatment period:

-

Perform an oral glucose tolerance test (OGTT).

-

Collect terminal blood samples for the analysis of HbA1c, plasma insulin, total cholesterol, and triglycerides.

-

Harvest the pancreas for histological analysis of β-cell mass and islet morphology.

-

Protocol 2: Efficacy Study in HFD/STZ-Induced Diabetic Mice

Objective: To assess the ability of this compound to improve glycemic control in a diet and chemically-induced model of T2D.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (e.g., 45-60% kcal from fat)

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

This compound

-

Vehicle

-

Standard laboratory equipment as listed in Protocol 1.

Procedure:

-

Diabetes Induction:

-

Feed mice a high-fat diet for 4-8 weeks to induce insulin resistance.

-

After the HFD period, administer a single low dose of STZ (e.g., 100-120 mg/kg, intraperitoneally) dissolved in cold citrate buffer.

-

Confirm the development of diabetes by measuring blood glucose levels 1-2 weeks post-STZ injection. Mice with fasting blood glucose >250 mg/dL are typically considered diabetic.

-

-

Grouping and Dosing:

-

Randomly assign diabetic mice to vehicle and this compound treatment groups.

-

Administer this compound or vehicle daily via oral gavage for 4-6 weeks.

-

-

Monitoring and Endpoint Analysis:

-

Follow the monitoring and endpoint analysis steps as outlined in Protocol 1.

-

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of T2D.

Data Presentation

The following tables present representative data from studies on DPP-4 inhibitors in animal models of T2D, illustrating the expected therapeutic outcomes.

Table 1: Effects of a DPP-4 Inhibitor on Metabolic Parameters in ZDF Rats

| Parameter | Non-Diabetic Control | Diabetic Control (Vehicle) | Diabetic + DPP-4 Inhibitor |

| Fasting Blood Glucose (mg/dL) | 110 ± 8 | 450 ± 25 | 320 ± 30 |

| HbA1c (%) | 4.5 ± 0.3 | 9.8 ± 0.7 | 7.5 ± 0.5 |

| Plasma Insulin (ng/mL) | 2.5 ± 0.4 | 1.2 ± 0.2 | 1.8 ± 0.3 |

| Total Cholesterol (mg/dL) | 80 ± 5 | 150 ± 12 | 125 ± 10 |

| Triglycerides (mg/dL) | 100 ± 10 | 350 ± 30 | 250 ± 25* |

*Data are presented as mean ± SEM. *p < 0.05 compared to Diabetic Control. Data are hypothetical and based on expected outcomes from published literature on DPP-4 inhibitors.[2][13]

Table 2: Effects of a DPP-4 Inhibitor on Glycemic Control in HFD/STZ-Induced Diabetic Mice

| Parameter | Non-Diabetic Control | Diabetic Control (Vehicle) | Diabetic + DPP-4 Inhibitor |

| Fasting Blood Glucose (mg/dL) | 105 ± 7 | 380 ± 20 | 250 ± 18 |

| Glucose AUC during OGTT (mg·h/dL) | 180 ± 15 | 650 ± 40 | 450 ± 35 |

| Plasma GLP-1 (active, pmol/L) | 12 ± 2 | 5 ± 1 | 10 ± 1.5* |

*Data are presented as mean ± SEM. *p < 0.05 compared to Diabetic Control. AUC: Area Under the Curve. Data are hypothetical and based on expected outcomes from published literature.

Conclusion

The animal models and protocols described provide a comprehensive framework for the preclinical evaluation of this compound. These studies are essential for characterizing the efficacy and mechanism of action of this novel DPP-4 inhibitor in the treatment of type 2 diabetes. The use of well-established models such as the ZDF rat and the HFD/STZ-induced diabetic mouse will yield valuable data to support its clinical development and application.

References

- 1. Retagliptin Phosphate Tablets Approved for Marketing by NMPA [english.nmpa.gov.cn]

- 2. Effects of sitagliptin treatment on dysmetabolism, inflammation, and oxidative stress in an animal model of type 2 diabetes (ZDF rat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative medical characteristics of ZDF‐T2DM rats during the course of development to late stage disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linagliptin alleviates fatty liver disease in diabetic db/ db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The characterization of high-fat diet and multiple low-dose streptozotocin induced type 2 diabetes rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]